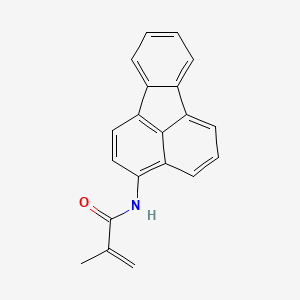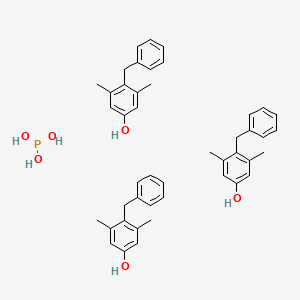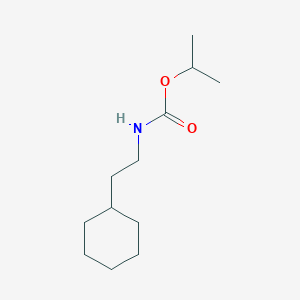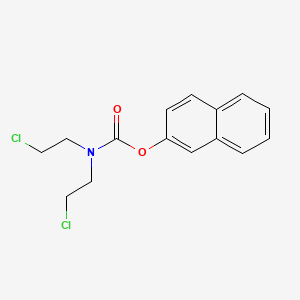![molecular formula C11H12N2S B14512351 4-Methyl-2-[(methylsulfanyl)methyl]quinazoline CAS No. 63362-28-7](/img/structure/B14512351.png)
4-Methyl-2-[(methylsulfanyl)methyl]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinazoline, 4-methyl-2-[(methylthio)methyl]- is a derivative of quinazoline, a heterocyclic compound containing nitrogen atoms in its structure Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(methylthio)methyl]-quinazoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-aminobenzylamine with 4-methylthioacetaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of 4-methyl-2-[(methylthio)methyl]-quinazoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-[(methylthio)methyl]-quinazoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted quinazoline derivatives
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 4-methyl-2-[(methylthio)methyl]-quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and affecting cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: The parent compound with a simpler structure and broader range of biological activities.
4-quinazolinone: A derivative with a carbonyl group at the 4-position, known for its medicinal properties.
2-methylquinazoline: A derivative with a methyl group at the 2-position, used in various chemical reactions.
Uniqueness
4-methyl-2-[(methylthio)methyl]-quinazoline is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
63362-28-7 |
|---|---|
Formule moléculaire |
C11H12N2S |
Poids moléculaire |
204.29 g/mol |
Nom IUPAC |
4-methyl-2-(methylsulfanylmethyl)quinazoline |
InChI |
InChI=1S/C11H12N2S/c1-8-9-5-3-4-6-10(9)13-11(12-8)7-14-2/h3-6H,7H2,1-2H3 |
Clé InChI |
DFTHIFUCWPGKBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC2=CC=CC=C12)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-(chloro{[(4-chlorophenyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14512273.png)
![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)




![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
![N-{4-[(Benzylcarbamothioyl)amino]benzoyl}glycine](/img/structure/B14512323.png)



methyl}aniline](/img/structure/B14512358.png)

